molecular formula C14H8Cl2N4O7 B1629596 4-6 Dichloroindole picrate CAS No. 106782-58-5

4-6 Dichloroindole picrate

Cat. No.: B1629596
CAS No.: 106782-58-5
M. Wt: 415.1 g/mol
InChI Key: XNJOCZWKGSXHNX-UHFFFAOYSA-N
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Description

4-6 Dichloroindole picrate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is a derivative of indole, a heterocyclic aromatic organic compound, and picric acid, a well-known explosive and dye. The combination of these two components results in a compound with distinct chemical and physical characteristics.

Mechanism of Action

Target of Action

The primary target of 4-6 Dichloroindole picrate is the glycine site of the NMDA ion channel . The NMDA ion channel plays a crucial role in synaptic plasticity and memory function.

Mode of Action

It is known to act as an antagonist at the glycine site of the nmda ion channel . This means it binds to this site and inhibits its function, potentially altering neural signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-6 Dichloroindole picrate typically involves the reaction of 4-6 dichloroindole with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 4-6 Dichloroindole: This involves the chlorination of indole at the 4 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Reaction with Picric Acid: The 4-6 dichloroindole is then reacted with picric acid in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is typically heated to facilitate the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-6 Dichloroindole picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dichloroindole oxides.

    Reduction: Formation of dichloroindole derivatives with reduced functional groups.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-6 Dichloroindole picrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Comparison with Similar Compounds

4-6 Dichloroindole picrate can be compared with other similar compounds, such as:

    Picric Acid:

    Indole Derivatives: Compared to other indole derivatives, this compound has unique chemical properties due to the presence of both chlorine atoms and the picrate group.

List of Similar Compounds

  • 2,4,6-Trinitrophenol (Picric Acid)
  • 4,5-Dichloroindole
  • 4,7-Dichloroindole
  • 5,6-Dichloroindole

Properties

IUPAC Name

4,6-dichloro-1H-indole;2,4,6-trinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJOCZWKGSXHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646424
Record name 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106782-58-5
Record name 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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